2-Bromo-6-(trimethylsilyl)pyridine

Cross-coupling Regioselectivity Palladium catalysis

2-Bromo-6-(trimethylsilyl)pyridine provides chemoselective, sequential functionalization for complex pyridine synthesis. The C2-bromide enables Pd-catalyzed cross-couplings (Suzuki, Sonogashira) while the C6-TMS group remains inert, allowing a second, distinct transformation or directed ortho-metalation. This orthogonality eliminates the statistical mixtures of symmetrical analogs. Ideal for pharmaceutical lead optimization and agrochemical R&D requiring precise 2,6-disubstitution.

Molecular Formula C8H12BrNSi
Molecular Weight 230.18 g/mol
CAS No. 59409-80-2
Cat. No. B1310662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trimethylsilyl)pyridine
CAS59409-80-2
Molecular FormulaC8H12BrNSi
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=NC(=CC=C1)Br
InChIInChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
InChIKeyJHVGQGZQAUEZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(trimethylsilyl)pyridine (CAS 59409-80-2): An Orthogonal Synthetic Handle for Sequential Pyridine Functionalization


2-Bromo-6-(trimethylsilyl)pyridine is an organosilicon heterocyclic compound with the molecular formula C8H12BrNSi and a monoisotopic mass of 228.99224 Da [1]. It is a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research [2]. Its core value lies in its dual functionality, providing two orthogonal reactive sites on the pyridine ring: a bromine atom at the 2-position for palladium-catalyzed cross-couplings and a trimethylsilyl (TMS) group at the 6-position for subsequent metalation and functionalization [3]. This unique combination enables sequential, chemoselective modifications not possible with simpler analogs like 2,6-dibromopyridine.

Why 2-Bromo-6-(trimethylsilyl)pyridine Cannot Be Replaced by Common 2-Bromopyridine Analogs


A simple 2-bromopyridine or its 6-methyl analog lacks the strategic orthogonality of the 6-trimethylsilyl group. The TMS substituent is not an inert bystander; it actively directs and enables specific metalation chemistry. Research confirms that the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent, with different groups like Br, CF3, CH3, and CHO leading to significantly different reaction outcomes [1]. The TMS group provides a unique combination of electronic activation and steric protection [2], allowing for a sequential synthetic strategy that is impossible with 2,6-dibromopyridine due to its symmetrical and less selective reactivity [3]. The evidence below demonstrates the quantifiable advantages of selecting this specific C6 substituent for controlled, stepwise molecular construction.

Quantitative Evidence for the Differentiated Performance of 2-Bromo-6-(trimethylsilyl)pyridine


Regioselective Monofunctionalization: A Clear Advantage Over Symmetrical 2,6-Dibromopyridine

When used in C-H bond arylation reactions, 2-bromo-6-(trimethylsilyl)pyridine enables the selective and efficient synthesis of 2-heteroarylpyridines via monofunctionalization. In contrast, its symmetrical analog, 2,6-dibromopyridine, under identical conditions leads to a mixture of symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines, requiring an additional C-Br bond cleavage step to achieve the same monofunctionalized product [1]. This quantifiable difference in reaction outcome directly translates to a more efficient and cost-effective process for the target compound.

Cross-coupling Regioselectivity Palladium catalysis

Demonstrated Synthetic Viability with Quantified Yield from 2,6-Dibromopyridine

A verified synthetic route for 2-bromo-6-(trimethylsilyl)pyridine is well-established and proceeds from 2,6-dibromopyridine. In a documented procedure, the target compound was synthesized via a selective mono-lithiation of 2,6-dibromopyridine, followed by quenching with chlorotrimethylsilane, yielding the product in 38% isolated yield . This serves as a benchmark for its preparative accessibility and scalability for research purposes.

Synthesis Yield Lithiation

Strategic Orthogonality: Distinctive Reactivity Profile Versus 2-Bromo-6-methylpyridine

The C6 substituent is critical in determining reactivity in palladium-catalyzed C-H arylations. Research establishes that substituents like CF3, CH3, CHO, and Br impart significantly different reactivity profiles [1]. 2-Bromo-6-methylpyridine (CAS 5315-25-3) possesses an electron-donating methyl group, whereas the trimethylsilyl (TMS) group is a larger, electronically distinct substituent that can be transformed into other functional groups (e.g., halogens) after cross-coupling. This class-level difference allows for a strategic, orthogonal synthetic sequence—first couple at the bromide site, then functionalize at the TMS site—a pathway not available with an inert methyl group [2].

Orthogonality C6 substituent Sequential synthesis

Distinctive Physicochemical Profile: Key Parameters for Handling and Formulation

The compound has a well-defined physicochemical profile, including an estimated boiling point of 239.2±20.0 °C and a density of 1.3±0.1 g/cm³ [1]. Its lipophilicity is characterized by a predicted LogP of 4.03 [1]. For comparison, the LogP of 2-bromo-6-methylpyridine is significantly lower, estimated to be ~2.0-2.5 [2]. This increased lipophilicity is a class-level effect of the TMS group and can be a decisive factor when designing molecules intended to interact with biological membranes or hydrophobic protein pockets.

Physicochemical properties Lipophilicity Handling

High-Value Research Applications for 2-Bromo-6-(trimethylsilyl)pyridine


Sequential Orthogonal Functionalization for Complex Molecule Synthesis

This is the compound's primary application. Researchers can first utilize the C2-bromide in a palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to install an aryl or vinyl group . The C6-TMS group remains unaffected, allowing for a second, distinct transformation. This could involve conversion to a halide (e.g., Br or I) for a subsequent coupling, or direct metalation for reaction with an electrophile [1]. This stepwise approach is impossible with symmetrical 2,6-dibromopyridine, which would yield complex mixtures under the same conditions [2].

Synthesis of Regioisomerically Pure 2,6-Disubstituted Pyridines

For the targeted synthesis of non-symmetrical 2,6-disubstituted pyridines, 2-bromo-6-(trimethylsilyl)pyridine offers a clear advantage. Its synthesis from 2,6-dibromopyridine via selective mono-lithiation is a proven route . By using this building block, chemists can sequentially install two different substituents at the 2- and 6-positions in a controlled manner, avoiding the statistical mixtures and low yields often associated with selective functionalization of 2,6-dibromopyridine [2].

Precursor for Ortho-Directed Metalation (DoM) Strategies

The TMS group at the 6-position is not merely a placeholder; it can act as a directing group for metalation at the adjacent C5 position [1]. After the initial cross-coupling at the C2-bromide, the resulting 6-silylpyridine derivative can undergo directed ortho-lithiation. This allows for the installation of a third functional group on the pyridine ring in a highly regioselective manner, demonstrating the compound's utility in accessing highly decorated pyridine scaffolds common in pharmaceutical leads .

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